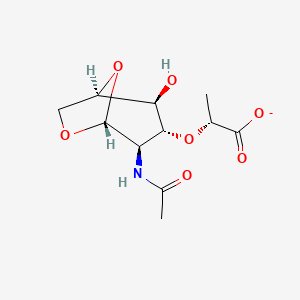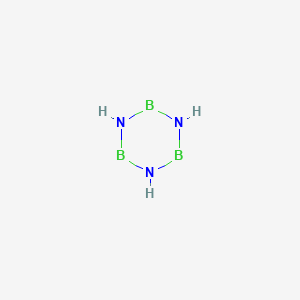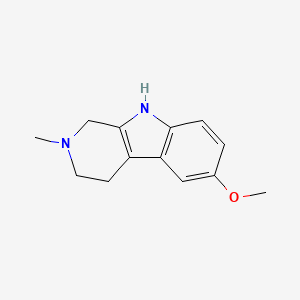
2-Methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline is a natural product found in Stenostomum lucidum, Nectandra megapotamica, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antioxidant and Radical Scavenger Properties
- Tetrahydro-beta-carbolines, including variants like 1,2,3,4-tetrahydro-beta-carboline, have been found in fruits and fruit juices. They exhibit activities as antioxidants and free radical scavengers, potentially contributing to the antioxidant effect of fruit products containing these compounds (Herraiz & Galisteo, 2003).
Pharmacological Characterization
- A study synthesized a new tetrahydro-beta-carboline derivative and evaluated its potential as an acetylcholinesterase inhibitor. This compound showed promise with minimal toxicity at the cellular level, suggesting potential applications in neurodegenerative diseases like Alzheimer's (Arshad et al., 2020).
Neurogenic Potential
- The neurogenic potential of 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) has been studied. This compound was found to stimulate early neurogenesis and neuronal maturation in an in vitro model, indicating its potential role in neural health and regeneration (Revenga et al., 2015).
Food Chemistry
- These alkaloids have also been identified in various foods like smoked fish, sausage, and cheese. Their presence in smoked foods suggests a potential reaction involving formaldehyde from smoke and tryptophan, indicating their formation under specific culinary processes (Papavergou & Herraiz, 2003).
Antimicrobial Properties
- Some beta-carboline compounds, including 1-methyl-7-methoxy-beta-carboline, have demonstrated antibacterial activity, especially against gram-positive bacteria. This suggests their potential use in antimicrobial applications (Saify et al., 2005).
Binding Affinities at Serotonin Receptors
- Tetrahydro-beta-carbolines have been studied for their binding affinities at 5-HT2 serotonin receptors. This research can contribute to understanding their psychopharmacological effects and potential applications in mood and neurological disorders (Grella et al., 2003).
Propiedades
Nombre del producto |
2-Methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C13H16N2O/c1-15-6-5-10-11-7-9(16-2)3-4-12(11)14-13(10)8-15/h3-4,7,14H,5-6,8H2,1-2H3 |
Clave InChI |
WOIXRQJXGWXSBU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1)NC3=C2C=C(C=C3)OC |
Sinónimos |
2-methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



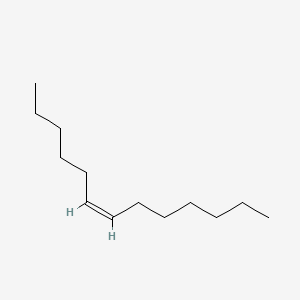
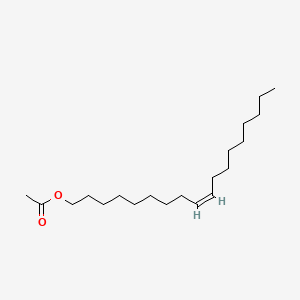
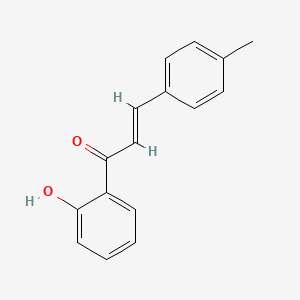
![Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-](/img/structure/B1240338.png)
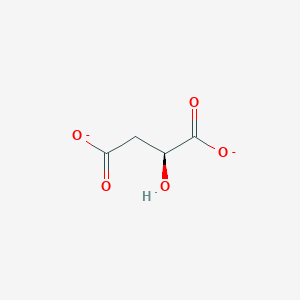
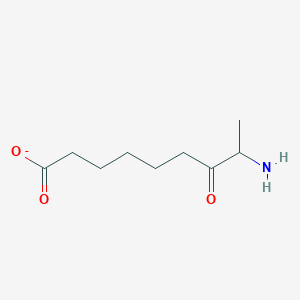
![3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid](/img/structure/B1240341.png)
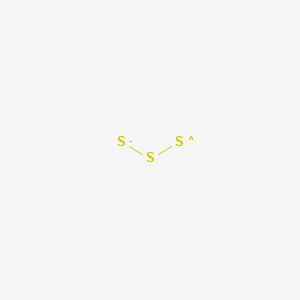
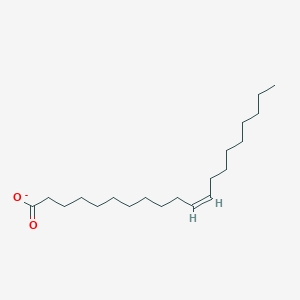
![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate](/img/structure/B1240348.png)
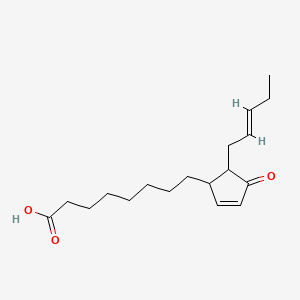
![3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B1240353.png)
